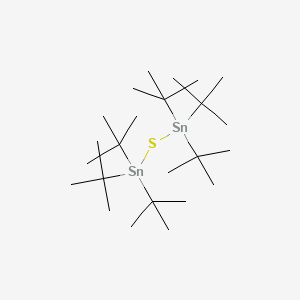
Hexa-tert-butyldistannathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-tert-butyldistannathiane is a unique organotin compound characterized by the presence of six tert-butyl groups attached to a distannathiane core. This compound is of significant interest in the field of organometallic chemistry due to its distinctive structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexa-tert-butyldistannathiane can be synthesized through the reaction of tin(IV) chloride with tert-butyl lithium in the presence of a sulfur source. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Preparation of tert-butyl lithium: This is achieved by reacting tert-butyl chloride with lithium metal in a suitable solvent like hexane.
Reaction with tin(IV) chloride: The prepared tert-butyl lithium is then reacted with tin(IV) chloride to form the intermediate tert-butyl tin compounds.
Introduction of sulfur: Finally, a sulfur source such as elemental sulfur or a sulfur-containing reagent is introduced to form this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production methods are less common due to the specialized conditions required. scaling up the laboratory procedures with appropriate safety and environmental controls can achieve industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Hexa-tert-butyldistannathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into lower oxidation state tin compounds.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in synthetic chemistry.
Applications De Recherche Scientifique
Hexa-tert-butyldistannathiane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a catalyst in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: this compound is used in the production of advanced materials and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism by which Hexa-tert-butyldistannathiane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include:
Enzyme inhibition: this compound can inhibit specific enzymes, affecting metabolic processes.
Receptor binding: The compound can bind to cellular receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Hexa-tert-butyldistannathiane can be compared with other similar compounds such as Hexa-tert-butoxyditungsten(III) and Hexa-peri-hexabenzocoronene. These compounds share some structural similarities but differ in their chemical properties and applications. For instance:
Hexa-tert-butoxyditungsten(III): This compound is a coordination complex of tungsten(III) and is used as a precursor to organotungsten derivatives.
Hexa-peri-hexabenzocoronene: This compound is a nanographene derivative used in materials science and optoelectronics.
This compound stands out due to its unique tin-sulfur core and the versatility of its chemical reactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
112164-30-4 |
|---|---|
Formule moléculaire |
C24H54SSn2 |
Poids moléculaire |
612.2 g/mol |
Nom IUPAC |
tritert-butyl(tritert-butylstannylsulfanyl)stannane |
InChI |
InChI=1S/6C4H9.S.2Sn/c6*1-4(2)3;;;/h6*1-3H3;;; |
Clé InChI |
HDIVSTPPQHZDGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Sn](C(C)(C)C)(C(C)(C)C)S[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



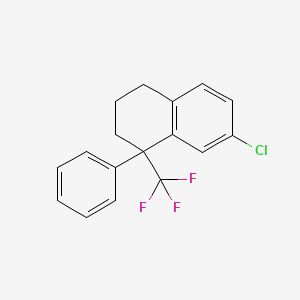
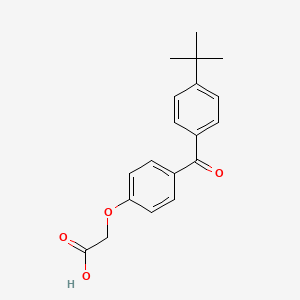
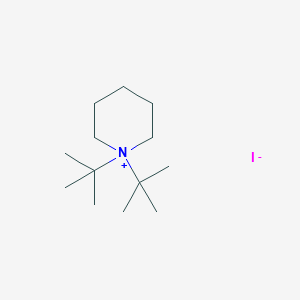
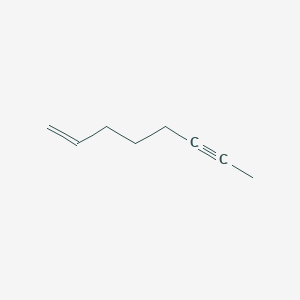
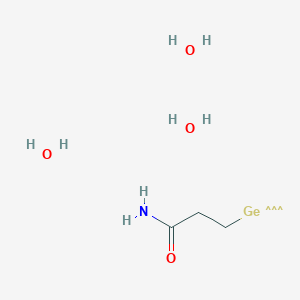
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)

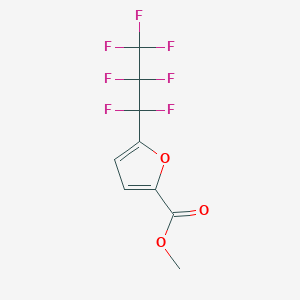
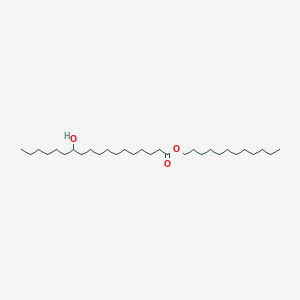
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
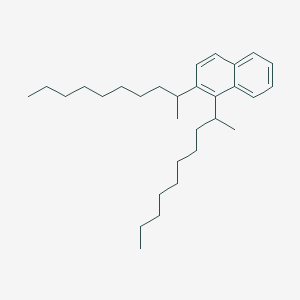
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

